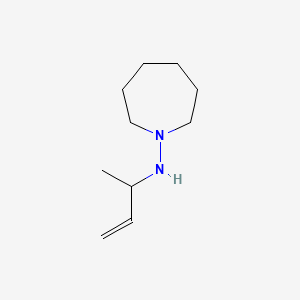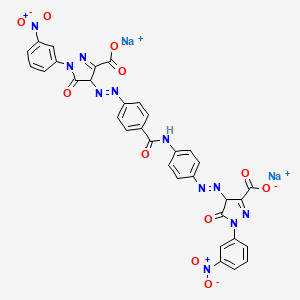
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups and pyrazole rings, which contribute to its distinct chemical behavior.
準備方法
The synthesis of this compound involves multiple steps, including the formation of pyrazole rings and azo linkages. The synthetic route typically starts with the preparation of 1H-pyrazole-3-carboxylic acid, followed by the introduction of azo groups through diazotization and coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like sulfuric acid or aluminum chloride.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols or amines, forming new azo compounds.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The azo groups can undergo reduction to form amines, which may interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
類似化合物との比較
Compared to other similar compounds, this compound stands out due to its multiple azo and nitro groups, which confer unique chemical and biological properties. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but may lack the azo or nitro groups.
Azo compounds: These compounds contain azo linkages but may not have the same pyrazole structure.
Nitroaromatic compounds: These compounds have nitro groups attached to aromatic rings but may not have the same complexity as the target compound.
特性
CAS番号 |
65104-25-8 |
|---|---|
分子式 |
C33H19N11Na2O11 |
分子量 |
791.5 g/mol |
IUPAC名 |
disodium;4-[[4-[[4-[[3-carboxylato-1-(3-nitrophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H21N11O11.2Na/c45-29(17-7-9-19(10-8-17)35-37-25-27(32(48)49)39-41(30(25)46)21-3-1-5-23(15-21)43(52)53)34-18-11-13-20(14-12-18)36-38-26-28(33(50)51)40-42(31(26)47)22-4-2-6-24(16-22)44(54)55;;/h1-16,25-26H,(H,34,45)(H,48,49)(H,50,51);;/q;2*+1/p-2 |
InChIキー |
MALDUBMOKWLPKA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


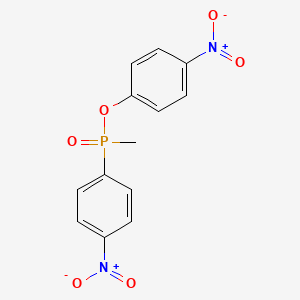
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
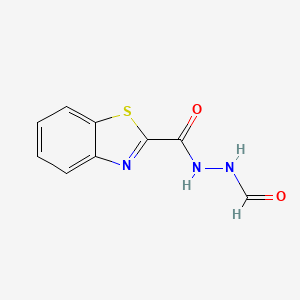

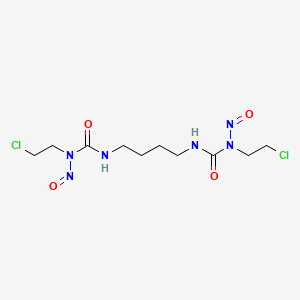
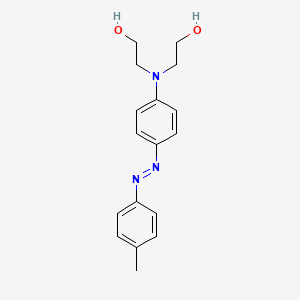


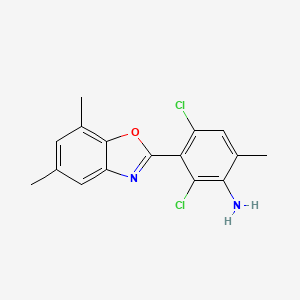
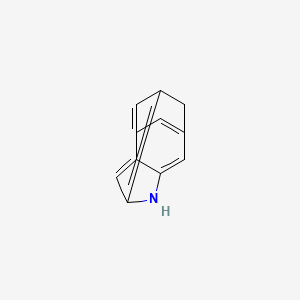
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

